molecular formula C8H9I B1295298 4-Iodo-1,2-dimethylbenzene CAS No. 31599-61-8

4-Iodo-1,2-dimethylbenzene

Cat. No. B1295298
CAS RN: 31599-61-8
M. Wt: 232.06 g/mol
InChI Key: CSFRCLYFVINMBZ-UHFFFAOYSA-N
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Description

4-Iodo-1,2-dimethylbenzene is a derivative of benzene where an iodine atom is substituted at the fourth position and two methyl groups are substituted at the first and second positions of the benzene ring. This compound is an aromatic halide and is used as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution, which could be a similar approach for synthesizing 4-Iodo-1,2-dimethylbenzene . Additionally, the preparation of 3,5-Dimethyl-4-bromoiodobenzene and 2,6-Dimethyl-4-bromoiodobenzene through diazotization and Sandmeyer reaction indicates a possible synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be studied using spectroscopic methods and X-ray crystallography. For example, the molecular structures of a series of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes were investigated by X-ray techniques, revealing interesting distortions due to steric pressures . This suggests that the structure of 4-Iodo-1,2-dimethylbenzene could also exhibit unique characteristics due to the presence of the iodine atom and methyl groups.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including further functionalization. Iodobenzene, for example, catalyzes the formation of oxabicyclo compounds through C-C and C-O bond formation . This indicates that 4-Iodo-1,2-dimethylbenzene could also be used as a catalyst or reactant in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Iodo-1,2-dimethylbenzene can be inferred from studies on similar compounds. For instance, the thermodynamic properties of 1,4-dimethylbenzene in the ideal gas state have been recalculated, providing insights into the behavior of the methyl groups in such compounds . The gas chromatography of chloro derivatives of 1,4-dimethylbenzene has been studied, which could be relevant for understanding the volatility and separation characteristics of 4-Iodo-1,2-dimethylbenzene . Additionally, the vibrations of atoms in liquid 1,4-dimethylbenzene have been investigated using X-ray diffraction, which could be related to the vibrational properties of 4-Iodo-1,2-dimethylbenzene10.

Scientific Research Applications

  • Organic Synthesis

    • 4-Iodo-1,2-dimethylbenzene can be used in the synthesis of various organic compounds . For instance, it can be used in the synthesis of 3-arylacrylamide and 3,3-diaryl substituted acrylamide .
    • The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, these procedures involve reaction of 4-Iodo-1,2-dimethylbenzene with other reagents under specific conditions of temperature, pressure, and solvent .
    • The outcomes of these syntheses are new organic compounds, which can be characterized and used in further reactions or applications .
  • Metalation Reactions

    • 4-Iodo-1,2-dimethylbenzene can undergo metalation reactions, where a metal species (such as an organolithium or organomagnesium compound) replaces a hydrogen atom on the benzene ring .
    • These metalated intermediates can then be used in various synthetic transformations .
  • Synthesis of 3-Arylacrylamide and 3,3-Diaryl Substituted Acrylamide

    • 4-Iodo-1,2-dimethylbenzene may be used in the synthesis of 3-arylacrylamide and 3,3-diaryl substituted acrylamide .
    • The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, these procedures involve reaction of 4-Iodo-1,2-dimethylbenzene with other reagents under specific conditions of temperature, pressure, and solvent .
    • The outcomes of these syntheses are new organic compounds, which can be characterized and used in further reactions or applications .
  • Copper Catalyzed Trifluoromethylation Reactions

    • 4-Iodo-1,2-dimethylbenzene can undergo copper catalyzed trifluoromethylation reactions .
    • These reactions involve the introduction of a trifluoromethyl group into the benzene ring, which can be used to modify the properties of the molecule .

Safety And Hazards

4-Iodo-1,2-dimethylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity with the respiratory system being a target organ . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

4-iodo-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRCLYFVINMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185482
Record name Benzene, 4-iodo-1,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1,2-dimethylbenzene

CAS RN

31599-61-8
Record name 1-Iodo-3,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31599-61-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-iodo-1,2-dimethyl-
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Record name Benzene, 4-iodo-1,2-dimethyl-
Source EPA DSSTox
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Record name 1,2-DIMETHYL-4-IODOBENZENE
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Synthesis routes and methods

Procedure details

A mixture of 1,2-dimethylbenzene (1.06 g; 10 mmol), silver trifluoromethanesulfonate (2.56 g; 10 mmol) and I2 (2.53 g; 10 mmol) in CH2Cl2 (50 ml) was stirred for 7 h at room temperature, then filtered through a Celite pad, washed with fresh CH2Cl2 (2×20 ml) and combined filtrates were washed with 5% Na2SO3, H2O, brine and dried over anhydrous MgSO4 and filtered. The filtrate was evaporated to dryness under reduced pressure to give crude title compound (1.8 g; 78%) as brownish oil, which was used in next step without further purification. 1H-NMR (CDCl3) 2.23 (s, 6H), 6.84 (d, 1H, J=8.0 Hz); 7.39 (dd, 1H, J=1.7; 8.0 Hz); 7.46 (broad s, 1H).
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
Y Ogata, K Aoki - Journal of the American Chemical Society, 1968 - ACS Publications
In acetic acid solution, the rate of reaction of m-xylene with a mixture of iodine and peracetic acid to give 4-iodo-l, 3-dimethylbenzene can be expressed as v= k [I2][CH3C03H] and is …
Number of citations: 81 pubs.acs.org
MW Easson, JH Jordan, JM Bland… - ACS Applied Nano …, 2020 - ACS Publications
A simple method was developed to deposit palladium (Pd) nanoparticles (NPs) within an inexpensive substrate, nonwoven brown cotton fabric, using naturally occurring polyphenols …
Number of citations: 14 pubs.acs.org
BVS Reddy, CR Reddy, MR Reddy, S Yarlagadda… - Organic …, 2015 - ACS Publications
A wide range of benzo[c]cinnolines are prepared through a sequential C–C and C–N bond formation by means of an oxidative C–H functionalization. The reaction proceeds via the C-…
Number of citations: 56 pubs.acs.org
M Ketels, DS Ziegler, P Knochel - Synlett, 2017 - thieme-connect.com
A mild and general metalation procedure for the functionalization of 1,2-dicyanobenzene and related polyfunctionalized benzonitriles using a commercially available continuous flow …
Number of citations: 13 www.thieme-connect.com
YS Feng, HX Qi, WC Wang, YF Liang, HJ Xu - Tetrahedron Letters, 2012 - Elsevier
A novel synthetic protocol for 2-aminophenyl sulfide derivatives via the reactions of benzothiazole with aryl iodides was reported for the first time. The reactions were catalyzed by CuCl …
Number of citations: 36 www.sciencedirect.com
H Min, T Palani, K Park, J Hwang… - The Journal of Organic …, 2014 - ACS Publications
Benzil derivatives such as diaryl 1,2-diketones are synthesized via the direct decarboxylative coupling reaction of aryl propiolic acids and their oxidation. The optimized conditions are …
Number of citations: 59 pubs.acs.org
M Bergström, G Suresh, VR Naidu… - European Journal of …, 2017 - Wiley Online Library
N‐Iodosuccinimide (NIS) in pure trifluoroacetic acid (TFA) offers a time‐efficient and general method for the iodination of a wide range of mono‐ and disubstituted benzenes at room …
K Kataoka, Y Hagiwara, K Midorikawa… - … Process Research & …, 2008 - ACS Publications
A practical method for electrochemical iodination of aromatic compounds was developed. The method involves the generation of I + by electrochemical oxidation of I 2 in CH 3 CN using …
Number of citations: 46 pubs.acs.org
S Yangyang, F Gang, C Chao… - Chinese Journal of …, 2020 - sioc-journal.cn
Cu/polymeric carbon nitride (PCN) can be prepared in 10 g scale by calcining Cu (NO 3) 2 with the melamine precursor at 550℃. X-ray photoelectron spectroscopy (XPS) analysis …
Number of citations: 8 sioc-journal.cn
HJ Xu, YF Liang, XF Zhou, YS Feng - Organic & Biomolecular …, 2012 - pubs.rsc.org
CuI nanoparticles efficiently catalyzed the C–S cross coupling of aryl and alkyl thiols with aryl halides in the absence of ligands on water under mild conditions. A wide range of diaryl …
Number of citations: 95 pubs.rsc.org

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